molecular formula C10H12N2O2 B3335933 N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide CAS No. 15540-89-3

N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide

Cat. No. B3335933
CAS RN: 15540-89-3
M. Wt: 192.21 g/mol
InChI Key: KNKJIFOQFOHKRI-IZZDOVSWSA-N
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Description

N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound, also known as DMAA-OH, has been synthesized using various methods and has been shown to have potential applications in the field of biochemistry and physiology. In

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide is not fully understood, but it is thought to involve its antioxidant properties. N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide has been shown to scavenge free radicals, which may reduce oxidative stress and protect against cellular damage. Additionally, N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification enzymes, which may reduce oxidative stress and protect against cellular damage. N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide has also been shown to reduce inflammation and protect against neuronal damage in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide in lab experiments is its antioxidant properties, which may reduce oxidative stress and protect against cellular damage. Additionally, N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide has been shown to have neuroprotective properties, which may be useful in the study of neurodegenerative diseases. However, one limitation of using N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide. One area of research could be the development of new synthesis methods to improve the yield and purity of N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide. Additionally, further studies could be conducted to better understand the mechanism of action of N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide and its potential applications in the treatment of oxidative stress-related diseases and neurodegenerative diseases. Finally, studies could be conducted to explore the potential use of N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide in combination with other compounds for increased efficacy.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide has potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases. N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models.

properties

IUPAC Name

(2E)-N-(2,5-dimethylphenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-3-4-8(2)9(5-7)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKJIFOQFOHKRI-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430644
Record name ST50332333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide

CAS RN

15540-89-3
Record name NSC339619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50332333
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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